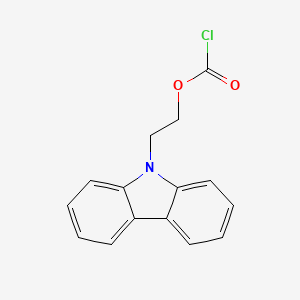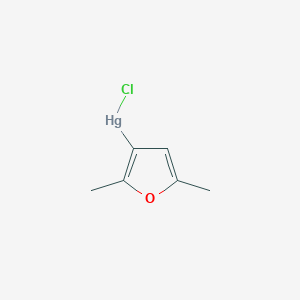
Chloro(2,5-dimethylfuran-3-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(2,5-dimethylfuran-3-yl)mercury is an organomercury compound with the molecular formula C6H7ClHgO This compound is characterized by the presence of a mercury atom bonded to a chloro group and a 2,5-dimethylfuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,5-dimethylfuran-3-yl)mercury typically involves the reaction of 2,5-dimethylfuran with mercuric chloride (HgCl2) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(2,5-dimethylfuran-3-yl)mercury can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state and forming new compounds.
Coupling Reactions: The furan ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. These reactions are typically carried out in polar solvents like ethanol or acetone.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used to oxidize or reduce the mercury center.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions involving the furan ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organomercury compounds, while coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
Chloro(2,5-dimethylfuran-3-yl)mercury has several scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organomercury compounds and other organic molecules.
Medicinal Chemistry: Organomercury compounds have been studied for their potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: The unique properties of organomercury compounds make them useful in the development of new materials with specific electronic and optical characteristics.
Mecanismo De Acción
The mechanism of action of Chloro(2,5-dimethylfuran-3-yl)mercury involves its interaction with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and has been explored for potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: Another organomercury compound with a simpler structure, known for its toxicity and environmental impact.
Phenylmercury: Contains a phenyl group instead of a furan ring, used in various industrial applications.
Ethylmercury: Similar to methylmercury but with an ethyl group, used in some pharmaceutical formulations.
Uniqueness
Chloro(2,5-dimethylfuran-3-yl)mercury is unique due to the presence of the 2,5-dimethylfuran moiety, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
206440-31-5 |
|---|---|
Fórmula molecular |
C6H7ClHgO |
Peso molecular |
331.16 g/mol |
Nombre IUPAC |
chloro-(2,5-dimethylfuran-3-yl)mercury |
InChI |
InChI=1S/C6H7O.ClH.Hg/c1-5-3-4-6(2)7-5;;/h3H,1-2H3;1H;/q;;+1/p-1 |
Clave InChI |
XQGLUYNGXKJLEP-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(O1)C)[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



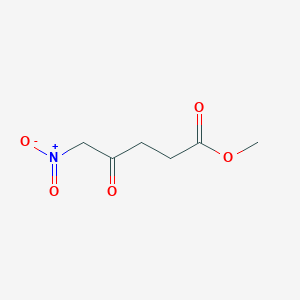
![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
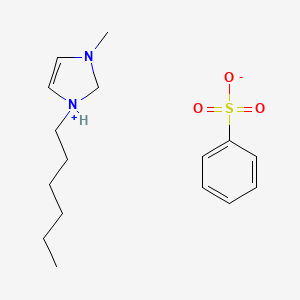
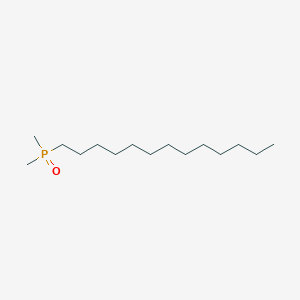
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
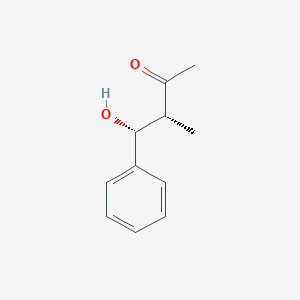

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
![[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol](/img/structure/B14258217.png)
![Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B14258218.png)
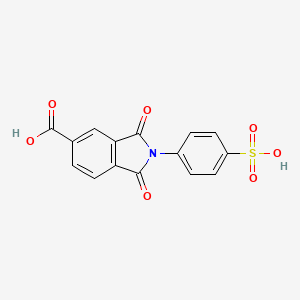
![1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine](/img/structure/B14258227.png)
